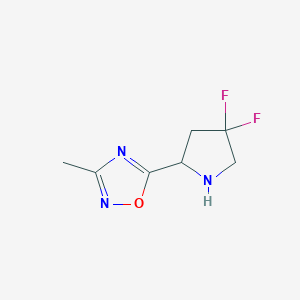
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-(Aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, or AMPT, is a synthetic organic compound with a variety of potential applications in scientific research and laboratory experiments. It is a member of the piperidine family of compounds, and is related to other nitrogen-containing heterocyclic molecules. AMPT has a wide range of uses, including as a reagent in organic synthesis, as a tool in the study of biological systems, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one and its derivatives have been synthesized and characterized for various scientific applications. For instance, Govindhan et al. (2017) synthesized a related compound using click chemistry approach, highlighting its potential in drug discovery through spectroscopic characterization and crystal structure analysis. The cytotoxicity and molecular docking studies further elucidate its pharmacokinetic nature and potential biological applications Govindhan et al., 2017.
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial and antifungal potential of compounds with the aminomethylpiperidinyl and triazolyl ethanone structure. Pitucha et al. (2005) explored the antibacterial activities of 1-aminomethyl derivatives of triazoline-thione, indicating the relevance of such structures in developing antimicrobial agents Pitucha et al., 2005. Similarly, Rameshbabu et al. (2019) synthesized triazole-thiazolidine clubbed heterocyclic compounds showing promising antimicrobial behavior Rameshbabu et al., 2019.
Corrosion Inhibition
The compound and its derivatives have also been evaluated for their effectiveness in corrosion inhibition. Raj and Rajendran (2013) investigated the inhibiting effect of piperidine derivatives on the corrosion of brass in natural seawater, showcasing the compound's potential in protecting metals against corrosion Raj & Rajendran, 2013.
Antitumor and Antifungal Agents
Furthermore, compounds containing the aminomethylpiperidinyl and triazolyl ethanone structure have been explored for their antitumor and antifungal activities. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols showing effects on tumor DNA methylation, indicating potential antitumor applications Hakobyan et al., 2020. Additionally, compounds with oxime ether and phenoxyl pyridinyl moiety have shown significant fungicidal activities, suggesting their use as antifungal agents Bai et al., 2020.
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-5-9-1-3-14(4-2-9)10(16)6-15-8-12-7-13-15/h7-9H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDOWBAVHIWUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







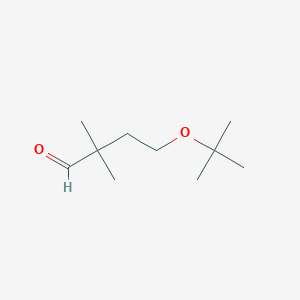
![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
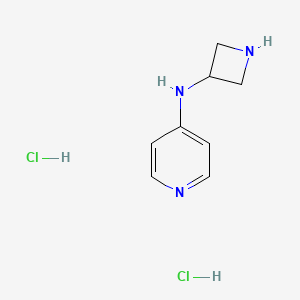
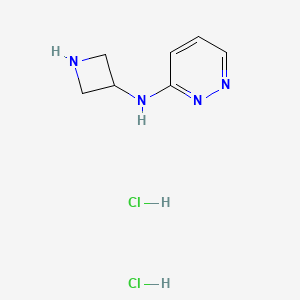
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
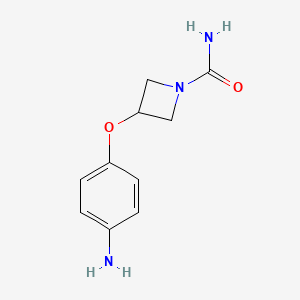
![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)

